1-Chlorodibenzo[b,d]thiophene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorodibenzo[b,d]thiophene can be synthesized through several methods. One common approach involves the chlorination of dibenzothiophene. This reaction typically uses chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the chlorine atom into the dibenzothiophene structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products: The major products formed from these reactions include substituted dibenzothiophenes, sulfoxides, sulfones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chlorodibenzo[b,d]thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules, including potential drug candidates.
Material Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-chlorodibenzo[b,d]thiophene exerts its effects depends on its specific application. In organic electronics, the compound’s electronic properties are influenced by the conjugated π-electron system of the thiophene ring, which facilitates charge transport and light emission. In pharmaceuticals, the compound’s biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .
Comparison with Similar Compounds
1-Bromo-8-chlorodibenzo[b,d]thiophene: This compound has a similar structure but with an additional bromine atom, which can influence its reactivity and applications.
Dibenzothiophene: The parent compound without any halogen substituents, used as a reference for understanding the effects of halogenation.
1,2,3,4-Tetrahydrodibenzothiophene: A reduced form of dibenzothiophene, used to study the effects of hydrogenation on the compound’s properties.
Uniqueness: 1-Chlorodibenzo[b,d]thiophene is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and physical properties compared to its non-halogenated or differently halogenated counterparts. This makes it a valuable compound for specific applications where these altered properties are advantageous .
Properties
IUPAC Name |
1-chlorodibenzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAJBTWMRGYFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335775 | |
Record name | 1-Chloro-dibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109014-36-0 | |
Record name | 1-Chloro-dibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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